![molecular formula C16H26ClNO B1391271 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine CAS No. 138323-83-8](/img/structure/B1391271.png)
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine
Descripción general
Descripción
“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine” is a chemical compound that shares part of its structure with phenoxyacetic acid . It is related to the family of phenoxy herbicides, which are widely used in agriculture . The compound consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation . The molecular formula of this compound is C16H26ClNO , and it has a molecular weight of 283.84 .
Synthesis Analysis
The synthesis of this compound involves the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) . The FT-IR analyses were conducted on Thermo Nicolet FT-IR iS10 spectrometer in the range of 650–4000 cm −1 at a resolution of 1 cm −1 .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine” consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation . The alkyl substituent length ranges from hexyl to tetradecyl, and the phenol ring is substituted at the para and meta positions with a chlorine atom and a methyl group .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research has explored the synthesis and evaluation of analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, involving 4-chloro-3-methylphenoxy. This study demonstrated that certain derivatives exhibited potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of novel imines and thiazolidinones included compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide. This research highlighted their potential in antibacterial and antifungal activities (Fuloria et al., 2009).
Corrosion Inhibition
In 2017, a study investigated the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid, involving compounds like ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate. Results showed high inhibition activities and insights into the adsorption and action mode of these inhibitors (Lgaz et al., 2017).
Nonlinear Optical Properties
A 2010 study synthesized hydrazones including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and investigated their nonlinear optical properties. These compounds showed potential for optical device applications like optical limiters and switches (Naseema et al., 2010).
Analytical Applications
Analytical methods for determining phenoxy herbicides in water samples, involving compounds like 4-chloro-2-methylphenoxy acetic acid, have been developed. These methods emphasize sensitivity and accuracy, vital for environmental monitoring (Nuhu et al., 2012).
Antibacterial and Anthelmintic Evaluations
Compounds like 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides were synthesized and evaluated for antibacterial and anthelmintic activities. They showed significant efficacy against various bacterial strains and earthworm species (Varshney et al., 2014).
Catalysis and Synthesis
Research into catalysis and synthesis of specific compounds often involves derivatives of 4-chloro-2-methylphenoxyacetic acid, as seen in a study focusing on the synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA) esters (Shinde & Yadav, 2014).
Crystallographic Studies
Crystallographic studies involving Schiff bases, like the 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, offer insights into molecular structure and potential applications in material science (Yaeghoobi et al., 2009).
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-4-5-6-7-10-18-11-12-19-16-9-8-15(17)13-14(16)2/h8-9,13,18H,3-7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNKSYKWBPGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



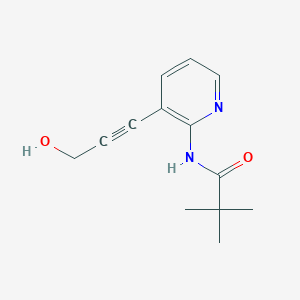
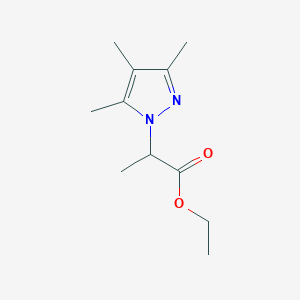
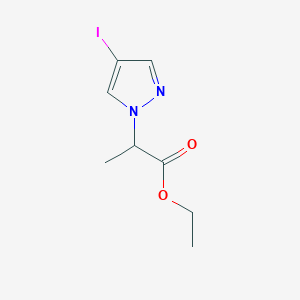
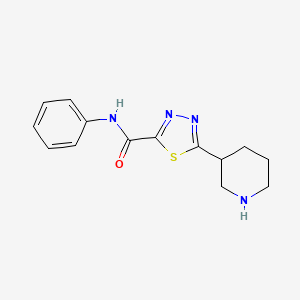
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
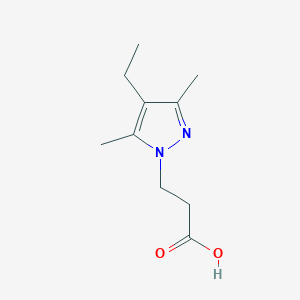
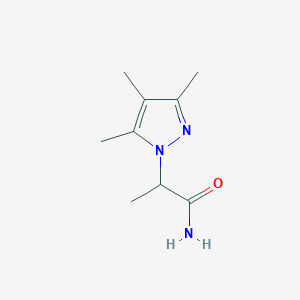
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
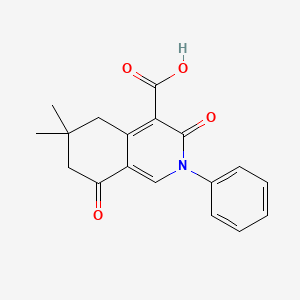
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
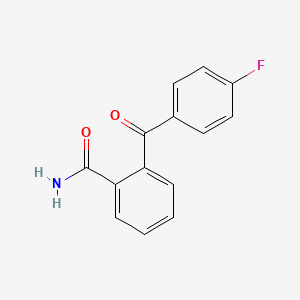
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)